N-Methylnicotinamide
Overview
Description
N-Methylnicotinamide is a metabolite of niacinamide (nicotinamide) and niacin (nicotinic acid), both of which are forms of vitamin B3. This compound is primarily used to diagnose niacin deficiency by measuring its levels in the urine. It is an experimental drug with no approved indication or marketed formulation .
Mechanism of Action
Target of Action
N-Methylnicotinamide (MNAM) is a metabolite of nicotinamide (NAM), and its primary target is the enzyme Nicotinamide N-methyltransferase (NNMT) . NNMT is a metabolic enzyme involved in controlling methylation potential, impacting DNA and histone epigenetic modification . It has been found to be overexpressed in various solid cancer tissues .
Mode of Action
NNMT catalyzes the methylation of nicotinamide and similar compounds using the methyl donor S-adenosyl methionine (SAM-e) to produce S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide . In cancer cells, upregulation of NNMT increases c-myc expression via SIRT1-mediated c-myc deacetylation, which in turn promotes glycolysis and EGFR-TKI resistance .
Biochemical Pathways
NNMT plays a crucial role in the methylation pathway, where it uses SAM-e as a methyl donor. Moreover, the interactions between NNMT with CD38 or BST1 that are NAD±degrading enzymes suggest that they work coordinately to regulate cellular NAD+ levels .
Pharmacokinetics
Information about the pharmacokinetics of this compound is limited. It is known that this compound is excreted in the urine .
Result of Action
This compound has been shown to have various effects at the molecular and cellular level. It has been found to increase skin vascular permeability in rats . It is also an endogenous activator of prostacyclin synthesis and can therefore regulate thrombolytic and inflammatory processes in the cardiovascular system .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been suggested that this compound could coordinate metabolism as a cross-tissue signaling molecule able to mobilize energy substrates from stores in white adipose tissue (WAT) and the liver . Furthermore, it has been found in various natural sources such as the alga Undaria pinnatifida, the Judas’ ear fungus, and green tea .
Biochemical Analysis
Biochemical Properties
N-Methylnicotinamide interacts with a variety of enzymes, proteins, and other biomolecules. It is notably associated with nicotinamide N-methyltransferase (NNMT), a metabolic enzyme that controls methylation potential, impacting DNA and histone epigenetic modification . The nature of these interactions significantly influences the biochemical reactions in which this compound participates .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in pancreatic carcinoma cells, this compound was found to be associated with lower migration and invasion capacity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methylnicotinamide is synthesized through the methylation of nicotinamide. This reaction is catalyzed by the enzyme nicotinamide N-methyltransferase, which uses S-adenosyl-L-methionine as the methyl donor. The reaction conditions typically involve physiological pH and temperature, as it occurs naturally in the liver .
Industrial Production Methods: While there is limited information on the industrial production of this compound, it is likely produced using biotechnological methods involving the overexpression of nicotinamide N-methyltransferase in microbial systems. This approach leverages the enzyme’s natural catalytic activity to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions: N-Methylnicotinamide primarily undergoes methylation reactions. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Methylation: S-adenosyl-L-methionine is the primary methyl donor in the methylation of nicotinamide to form this compound.
Oxidation and Reduction: These reactions typically require specific oxidizing or reducing agents under controlled conditions.
Major Products: The primary product of the methylation reaction is this compound itself. In oxidation reactions, the compound may be further oxidized to form various derivatives, depending on the specific conditions and reagents used .
Scientific Research Applications
N-Methylnicotinamide has several applications in scientific research:
Comparison with Similar Compounds
1-Methylnicotinamide: This compound is also a metabolite of niacinamide and shares similar biological activities, including anti-inflammatory and anti-thrombotic properties.
Nicotinamide: The parent compound of N-Methylnicotinamide, involved in various metabolic processes and used as a dietary supplement.
Nicotinic Acid: Another form of vitamin B3, used to treat niacin deficiency and hyperlipidemia.
Uniqueness: this compound is unique due to its specific role in energy metabolism and its potential therapeutic effects. Unlike its parent compounds, it has been shown to have distinct anti-inflammatory and anti-thrombotic properties, making it a promising candidate for further research and potential therapeutic applications .
Properties
IUPAC Name |
N-methylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-8-7(10)6-3-2-4-9-5-6/h2-5H,1H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVXHFWBYUDDBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870467 | |
Record name | N-Methylnicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-Methylnicotinamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003152 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
114-33-0 | |
Record name | N′-Methylnicotinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylnicotinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-methylnicotinamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08840 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | N-Methylnicotinamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66521 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | N-Methylnicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methylnicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.679 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NICOTINYL METHYLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3I82S5L8I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | N-Methylnicotinamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003152 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
103.5 °C | |
Record name | N-methylnicotinamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08840 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-Methylnicotinamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003152 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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